molecular formula C27H36N4O4S2 B2958503 6-Ethyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449767-87-7

6-Ethyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2958503
CAS No.: 449767-87-7
M. Wt: 544.73
InChI Key: NAEZDPRQYDEVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C27H36N4O4S2 and its molecular weight is 544.73. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Derivatives :Research on compounds with structural similarities, such as pyridinecarboxamides and tetrahydropyridine derivatives, often focuses on synthetic pathways that enable the creation of novel compounds with potential therapeutic applications. For example, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems explores the preparation of complex molecules that could serve as synthons for further chemical transformations (Bakhite, Al‐Sehemi, & Yamada, 2005). Such research underpins the development of molecules with potential biological activities by providing foundational knowledge on constructing complex heterocyclic compounds.

Polymerization and Material Science Applications :Compounds with bicyclic structures similar to the query compound have been studied for their polymerization properties and potential in material science. For instance, the synthesis and ring-opening polymerization of novel bicyclic oxalactams offer insights into creating new polyamides with varied physical properties, which could have implications for developing new materials with specific structural and thermal characteristics (Okada et al., 1990).

Biological Activities and Drug Discovery :Research on heterocyclic compounds often aims to discover new drugs with specific biological activities. For example, the discovery of selective α7 nicotinic acetylcholine receptor agonists for treating cognitive disorders highlights the potential of complex bicyclic molecules in drug discovery and development (Mazurov et al., 2012). Such studies indicate the broader context in which compounds with similar bicyclic or heterocyclic structures are evaluated for their therapeutic potential.

Properties

IUPAC Name

6-ethyl-2-[[4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O4S2/c1-5-30-11-10-20-21(14-30)36-25(22(20)23(28)32)29-24(33)17-6-8-19(9-7-17)37(34,35)31-16-27(4)13-18(31)12-26(2,3)15-27/h6-9,18H,5,10-16H2,1-4H3,(H2,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEZDPRQYDEVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC5(CC4CC(C5)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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